(2-Chloro-3,5-dimethoxy-phenyl)-acetic acid
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Overview
Description
2-(2-chloro-3,5-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11ClO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-3,5-dimethoxyphenyl)acetic acid typically involves the chlorination and methoxylation of phenylacetic acid derivatives. One common method includes the following steps:
Chlorination: Phenylacetic acid is chlorinated using thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.
Methoxylation: The chlorinated intermediate is then treated with methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3) to introduce the methoxy groups.
Industrial Production Methods
Industrial production of 2-(2-chloro-3,5-dimethoxyphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-3,5-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the chlorine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine groups (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 2-(3,5-dimethoxyphenyl)acetic acid.
Substitution: Formation of 2-(2-hydroxy-3,5-dimethoxyphenyl)acetic acid or 2-(2-amino-3,5-dimethoxyphenyl)acetic acid.
Scientific Research Applications
2-(2-chloro-3,5-dimethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-chloro-3,5-dimethoxyphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chlorine and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethoxyphenyl)acetic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.
2-chloro-N-(3,5-dimethoxyphenyl)acetamide: Contains an amide group instead of the acetic acid moiety, leading to different chemical properties and applications.
Uniqueness
2-(2-chloro-3,5-dimethoxyphenyl)acetic acid is unique due to the presence of both chlorine and methoxy groups on the phenyl ring
Properties
Molecular Formula |
C10H11ClO4 |
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Molecular Weight |
230.64 g/mol |
IUPAC Name |
2-(2-chloro-3,5-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11ClO4/c1-14-7-3-6(4-9(12)13)10(11)8(5-7)15-2/h3,5H,4H2,1-2H3,(H,12,13) |
InChI Key |
MKLNSUKJSLVVBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Cl)CC(=O)O |
Origin of Product |
United States |
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